2,3-Difluoroterephthalic acid

Vue d'ensemble

Description

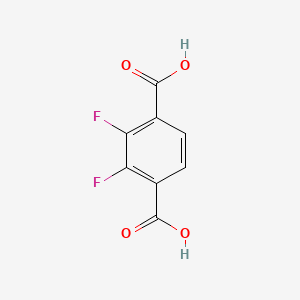

2,3-Difluoroterephthalic acid (DFTA) is a multi-functional fluorinated organic compound. It has a molecular formula of C8H4F2O4 and a molecular weight of 202.11 g/mol . It is a white crystalline powder and is synthesized through multistep procedures.

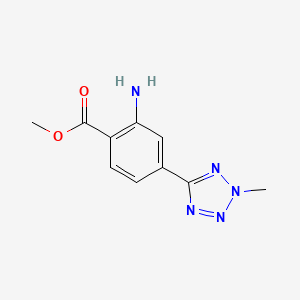

Molecular Structure Analysis

The molecular structure of this compound includes two fluorine atoms attached to a benzene ring, along with two carboxylic acid groups . The InChI representation of the molecule isInChI=1S/C8H4F2O4/c9-5-3 (7 (11)12)1-2-4 (6 (5)10)8 (13)14/h1-2H, (H,11,12) (H,13,14) . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 373.7±42.0 °C, a predicted density of 1.644±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 2.22±0.10 .Applications De Recherche Scientifique

Polymer Synthesis

2,5-Difluoroterephthalic acid has been utilized in the synthesis of novel poly(hydroxyether terephthalates) through polyaddition with aromatic bis(epoxides), catalyzed by tetrabutyl ammonium bromide. This method provides a more reliable synthetic route for the acid, leading to new poly(hydroxyether terephthalate) series with potential applications in material science and engineering (Huang & Qing, 2008).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Tetrafluoroterephthalic acid has been synthesized and employed as a versatile linking ligand in constructing new coordination polymers and MOFs. These structures have significant potential in various applications, including catalysis, gas storage, and separation (Orthaber et al., 2010).

Development of Polyester Polymers

2,5-Difluoroterephthalic acid (DFTA) is also used in developing a range of polyesters through polycondensation reactions. These polyesters exhibit high thermal stability and varying melting temperatures, making them suitable for advanced material applications (Person et al., 1996).

Electrophilic Reagent in Organic Synthesis

N-difluoromethylthiophthalimide, derived from 2,3-difluoroterephthalic acid, serves as an electrophilic reagent for difluoromethylthiolation in organic synthesis. This reagent demonstrates broad applicability in modifying various nucleophiles, indicating its utility in pharmaceutical and agrochemical research (Zhu et al., 2015).

Hydrogen Bonding and Supramolecular Structures

Tetrafluoroterephthalic acid forms novel crystals with N-containing heterocycles, demonstrating the significance of hydrogen bonds in assembling molecules into larger architectures. This research provides insights into the role of fluorine in developing supramolecular structures (Wang et al., 2014).

Dye Adsorption and Supercapacitor Applications

Metal-organic frameworks based on tetrafluoroterephthalic acid exhibit selective dye adsorption properties and potential as electrode materials for supercapacitors. This highlights their application in environmental remediation and energy storage (Liu et al., 2019).

Mécanisme D'action

Target of Action

It’s known that fluorous compounds can interact with various biological targets due to their unique properties .

Mode of Action

Fluorous compounds, in general, have unique interactions with biological systems due to their polar hydrophobicity . They can form hydrogen bonds with polar functional groups, which could potentially influence their interaction with biological targets .

Pharmacokinetics

The compound’s predicted boiling point is 3737±420 °C, and its predicted density is 1644±006 g/cm3 . These properties could potentially influence its bioavailability.

Propriétés

IUPAC Name |

2,3-difluoroterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSASJEUDAQEILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270445 | |

| Record name | 2,3-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220509-29-4 | |

| Record name | 2,3-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220509-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

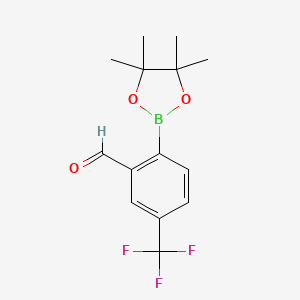

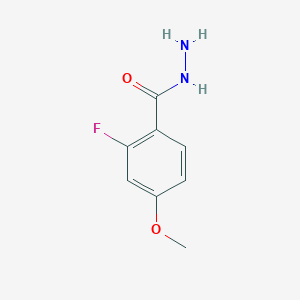

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3091852.png)

![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)

![2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid](/img/structure/B3091908.png)

![(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3091946.png)